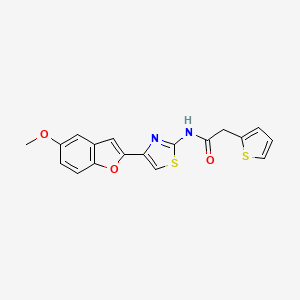![molecular formula C24H24N2O4S B2615970 propan-2-yl 8-methyl-4-oxo-6-(3-phenoxyphenyl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate CAS No. 609793-94-4](/img/structure/B2615970.png)
propan-2-yl 8-methyl-4-oxo-6-(3-phenoxyphenyl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Typically, the description of a compound includes its molecular formula, molecular weight, and structural formula. The IUPAC name can also provide information about the structure of the compound .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions, with each step typically involving a specific reagent or catalyst. Information about the synthesis of a specific compound can often be found in the scientific literature .Chemical Reactions Analysis
This would involve studying how the compound reacts with other substances. The type of reactions that a compound undergoes can provide valuable information about its chemical properties .Physical and Chemical Properties Analysis
This could include properties such as melting point, boiling point, solubility in various solvents, and stability under different conditions .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
This compound is synthesized and utilized in various chemical reactions for the development of heterocyclic compounds, which are crucial in pharmaceuticals and material science. For instance, Kappe and Roschger (1989) investigated the synthesis and reactions of Biginelli-compounds, providing a route for the preparation of pyrimido[2,3-b]thiazines through condensation processes (Kappe & Roschger, 1989). Similarly, Sayed and Ali (2007) focused on the synthesis of antiviral evaluations, leveraging the pyrimidine derivatives as precursors for thiazolopyrimidines (Sayed & Ali, 2007).
Biological Evaluations
Biological evaluations of derivatives of this compound have shown promising antimicrobial activities. Sayed, Shamroukh, and Rashad (2006) synthesized derivatives, revealing some compounds with significant antimicrobial activity, highlighting the potential for therapeutic applications (Sayed, Shamroukh, & Rashad, 2006). Khan et al. (2014) synthesized various derivatives and tested their antibacterial activities, finding some compounds exhibited activity comparable to chloramphenicol against both Gram-positive and Gram-negative bacteria (Khan, Asiri, Kumar, & Sharma, 2014).
Molecular Modeling and Synthesis for Antimicrobial Applications
AlJahdali (2013) conducted synthesis, characterization, molecular modeling, and in vitro antimicrobial activity studies on novel thiosemicarbazone compounds, including Ni(II) complexes of the compound. This research aimed at exploring the potential antimicrobial applications of these synthesized compounds (AlJahdali, 2013).
Development of Antioxidant and Anticorrosive Agents
Hassan et al. (2010) utilized pyrimidine-5-carboxylate derivative in the synthesis of new pyrimidine derivatives, aiming at their application as antioxidant and corrosion inhibitors for motor oils, which indicates the compound’s potential in industrial applications beyond biomedicine (Hassan, Amer, Moawad, & Shaker, 2010).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
propan-2-yl 8-methyl-4-oxo-6-(3-phenoxyphenyl)-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4S/c1-15(2)29-23(28)21-16(3)25-24-26(20(27)12-13-31-24)22(21)17-8-7-11-19(14-17)30-18-9-5-4-6-10-18/h4-11,14-15,22H,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBBLXTZPYAAYHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=O)CCSC2=N1)C3=CC(=CC=C3)OC4=CC=CC=C4)C(=O)OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


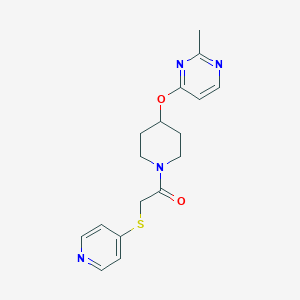
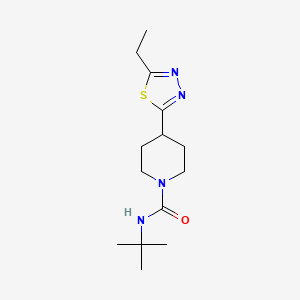
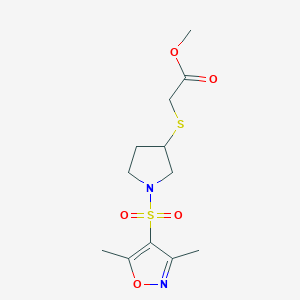
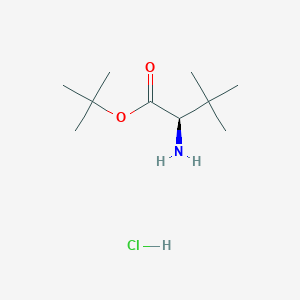
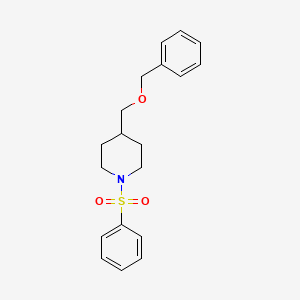
![3-({[4-(Acetylamino)phenyl]sulfonyl}amino)-4-methylpentanoic acid](/img/structure/B2615902.png)
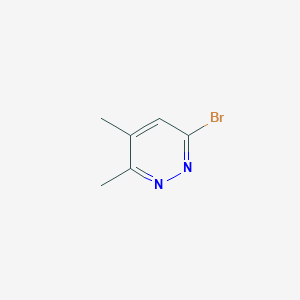
![N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2615905.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2615907.png)

